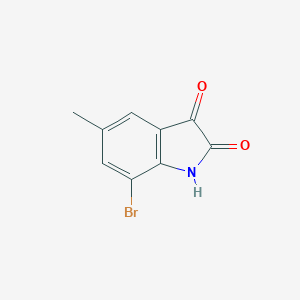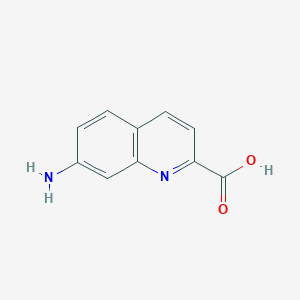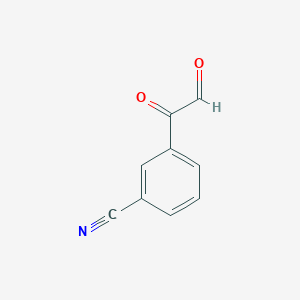
7-Bromo-5-methyl-1H-indole-2,3-dione
Overview
Description
7-Bromo-5-methyl-1H-indole-2,3-dione is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The specific bromo and methyl substitutions on the indole ring introduce unique chemical properties, making it a valuable compound for various synthetic and analytical applications.
Synthesis Analysis
The synthesis of indole derivatives, including brominated ones, typically involves strategies such as condensation reactions, cyclization, and substitution reactions. For example, the synthesis of 3,5,7-Cyclooctatriene-1,2-dione, a related compound, demonstrates the use of dehydrobromination from a bromo derivative and is characterized by spectroscopy and chemical reactions (Oda et al., 1977).
Molecular Structure Analysis
The molecular structure of indole derivatives, including those with bromo and methyl groups, is often elucidated using techniques such as X-ray crystallography. These analyses reveal the planarity of the indole ring system, the positioning of substituents, and the overall molecular conformation, which are crucial for understanding the compound's chemical reactivity and interactions (Kravtsov et al., 2012).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : 7-Bromo-5-methyl-1H-indole-2,3-dione is involved in the synthesis of various chemical compounds. For example, the reaction of indoles with N-bromosuccinimide in aqueous t-butyl alcohol forms 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors of indole-2,3-diones like 7-Bromo-5-methyl-1H-indole-2,3-dione (Parrick, Yahya, Ijaz, & Yizun, 1989).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Derivatives of 7-Bromo-5-methyl-1H-indole-2,3-dione have been shown to exhibit antimicrobial properties. For instance, heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole have displayed significant antibacterial activity (Mageed, El- Ezabi, & Khaled, 2021).
Antiviral and Anti-HIV Potential : Some derivatives of 1H-indole-2,3-dione, a category to which 7-Bromo-5-methyl-1H-indole-2,3-dione belongs, have been evaluated for their primary antiviral activities, particularly against pathogenic viruses (Terzioğlu et al., 2005). Additionally, Schiff and Mannich bases of isatin derivatives with 3-amino-2-methylmercapto quinazolin-4(3H)-one have been investigated for their anti-HIV properties (Pandeya, Sriram, Nath, & Clercq, 1999).
Mechanism of Action
properties
IUPAC Name |
7-bromo-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDJRIGMWAQKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346371 | |
| Record name | 7-Bromo-5-methylindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methylindoline-2,3-dione | |
CAS RN |
108938-16-5 | |
| Record name | 7-Bromo-5-methylindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108938-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)









